N-[3-(allyloxy)phenyl]-3-nitrobenzamide
Description
N-[3-(Allyloxy)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and an allyloxy substituent on the 3-position of the aniline moiety. Benzamides with nitro groups are often explored for their bioactivity, such as enzyme inhibition or antimicrobial properties, due to their electron-withdrawing nitro group enhancing reactivity and binding affinity .
Properties
IUPAC Name |
3-nitro-N-(3-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-9-22-15-8-4-6-13(11-15)17-16(19)12-5-3-7-14(10-12)18(20)21/h2-8,10-11H,1,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWUPWRGMFYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:
Key Structural and Functional Differences
Trifluoromethyl vs. Methyl: The CF₃ group in 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide increases electron-withdrawing effects and metabolic stability, whereas the methyl group in N-(3-methylphenyl)-3-nitrobenzamide is less sterically demanding .
Bioactivity Trends: Compounds with extended aromatic systems (e.g., thiazole or carbamoyl groups) exhibit higher molecular weights and enhanced target specificity. For example, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide showed inhibitory activity against hfXa, a critical enzyme in blood coagulation . Allyloxy-containing analogs, such as N-[3-(allyloxy)-phenyl]-4-methoxybenzamide, demonstrated antifungal activity by inhibiting C.
Synthetic Accessibility :
- Most nitrobenzamides are synthesized via nucleophilic acyl substitution between benzoyl chlorides and substituted anilines. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was prepared using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine . This method is scalable and adaptable to diverse substituents.
Pharmacological Potential and Limitations
- This compound : While direct data are lacking, its allyloxy group may improve membrane permeability compared to analogs like N-(3-methylphenyl)-3-nitrobenzamide. However, the nitro group could pose toxicity concerns, necessitating further toxicology studies.
- Factor Xa Inhibitors : The carbamoyl-substituted analog (Entry 5) highlights the importance of hydrogen-bonding motifs for enzyme inhibition, a feature that could be engineered into the allyloxy derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
